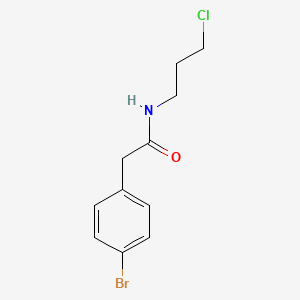
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of benzodioxin derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Pyrrolidine Ring: This step may involve the reaction of the benzodioxin intermediate with a suitable amine and an α,β-unsaturated carbonyl compound.
Final Coupling: The final step could involve coupling the intermediate with 2-methoxybenzylamine under amide formation conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzodioxin Derivatives: Compounds with similar benzodioxin structures.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring.
Methoxybenzyl Derivatives: Compounds with the methoxybenzyl group.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C21H22N2O5 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N2O5/c1-26-17-5-3-2-4-14(17)12-23-13-15(10-20(23)24)21(25)22-16-6-7-18-19(11-16)28-9-8-27-18/h2-7,11,15H,8-10,12-13H2,1H3,(H,22,25) |
Clave InChI |
FUHZCFNOIXQHTQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one](/img/structure/B11017105.png)

![3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11017133.png)
![ethyl 4-(N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B11017134.png)
![4-[(2-Fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11017138.png)
![5-methoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11017148.png)
![2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11017150.png)
![N-(2-chloro-5-nitrophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11017155.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide](/img/structure/B11017156.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11017160.png)
![Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B11017163.png)

![N-(4-methoxybenzyl)-2-({[4-oxo-6-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B11017176.png)
![N-1H-indol-6-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11017177.png)
